molecular formula C13H13NO3S B2497044 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 875160-27-3

2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2497044
CAS No.: 875160-27-3
M. Wt: 263.31
InChI Key: VVYWQVAACSCOOZ-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid (MTA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a thiazole derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Antimicrobial Applications

One significant application of derivatives similar to 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid is in the synthesis of novel antimicrobial agents. For instance, a series of 1,3,4-thiadiazole derivatives, structurally related to the compound of interest, have been synthesized and shown to exhibit significant antimicrobial activities against various strains of microbes. These derivatives were created through cyclization processes and their structures confirmed by multiple analytical techniques, highlighting the compound's potential as a base structure for developing new antimicrobials (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Catalysis in Synthesis of Antioxidants

Another application is found in the synthesis of trihydroxyphenolic acids, known for their strong antioxidant properties and potential as medicinal agents. Research demonstrates that enzymes such as p-hydroxyphenylacetate 3-hydroxylase can catalyze the synthesis of compounds like 3,4,5-trihydroxycinnamic acid and 2-(3,4,5-trihydroxyphenyl)acetic acid from related precursors. This process involves the regioselective hydroxylation of specific precursors, indicating the versatility of thiazole derivatives in synthesizing compounds with significant biological activity (Dhammaraj et al., 2015).

Thiazole Derivatives in Antimicrobial Research

Further research into thiazole derivatives, akin to the this compound structure, reveals their potential in generating compounds with antimicrobial properties. Studies have explored the reactivity of certain thiazole compounds towards various reagents, leading to the synthesis of derivatives that exhibit in vitro antimicrobial activity against bacterial and fungal isolates, underscoring the role of such compounds in antimicrobial drug development (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Properties

IUPAC Name

2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-9-2-4-11(5-3-9)17-7-12-14-10(8-18-12)6-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWQVAACSCOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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